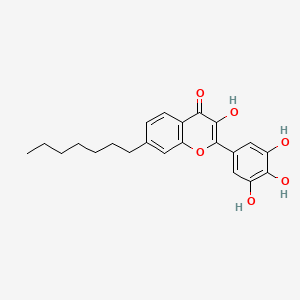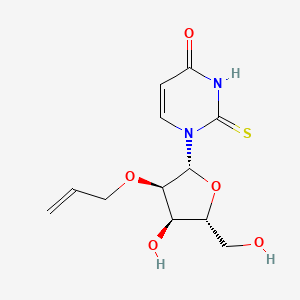
2'-O-Allyl-2-thiouridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-O-Allyl-2-thiouridine is a modified nucleoside derivative of uridine, where the oxygen atom at the 2’ position is replaced by an allyl group and the oxygen atom at the 2 position is replaced by a sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of 4-O-protection of the uracil base, followed by the alkylation of the 2’-hydroxyl group with an allyl group and the substitution of the 2-oxygen with a sulfur atom . The reaction conditions often include the use of organic solvents and catalysts to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for 2’-O-Allyl-2-thiouridine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2’-O-Allyl-2-thiouridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The allyl group can be reduced to form saturated derivatives.
Substitution: The allyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperatures and pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction of the allyl group can yield saturated derivatives.
Wissenschaftliche Forschungsanwendungen
2’-O-Allyl-2-thiouridine has several scientific research applications:
Chemistry: It is used in the study of nucleic acid chemistry and the development of modified nucleosides for various applications.
Biology: It is incorporated into oligonucleotides to study RNA structure and function, as well as to enhance hybridization properties.
Industry: It can be used in the synthesis of nucleic acid probes and sensors for diagnostic applications.
Wirkmechanismus
The mechanism by which 2’-O-Allyl-2-thiouridine exerts its effects involves its incorporation into nucleic acids, where it can enhance the stability and selectivity of RNA duplexes. The sulfur atom at the 2 position can form stronger hydrogen bonds with adenosine, improving base pairing selectivity and stability . This modification can also affect the conformational properties of the nucleoside, influencing its interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Thiouridine: Similar to 2’-O-Allyl-2-thiouridine but lacks the allyl group at the 2’ position.
2-Thiothymine: A thymine derivative with a sulfur atom at the 2 position.
2’-O-Methyl-2-thiouridine: Similar to 2’-O-Allyl-2-thiouridine but with a methyl group instead of an allyl group at the 2’ position.
Uniqueness
2’-O-Allyl-2-thiouridine is unique due to the presence of both the allyl group at the 2’ position and the sulfur atom at the 2 position. This combination of modifications provides enhanced stability and selectivity in nucleic acid interactions, making it a valuable tool in various scientific research applications.
Eigenschaften
CAS-Nummer |
647839-07-4 |
|---|---|
Molekularformel |
C12H16N2O5S |
Molekulargewicht |
300.33 g/mol |
IUPAC-Name |
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C12H16N2O5S/c1-2-5-18-10-9(17)7(6-15)19-11(10)14-4-3-8(16)13-12(14)20/h2-4,7,9-11,15,17H,1,5-6H2,(H,13,16,20)/t7-,9-,10-,11-/m1/s1 |
InChI-Schlüssel |
XWFFNDZIZXJQCM-QCNRFFRDSA-N |
Isomerische SMILES |
C=CCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=S)CO)O |
Kanonische SMILES |
C=CCOC1C(C(OC1N2C=CC(=O)NC2=S)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Urea, [6-(trifluoromethyl)-9H-carbazol-2-yl]-](/img/structure/B12596818.png)

![6-[(4-fluorophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12596830.png)
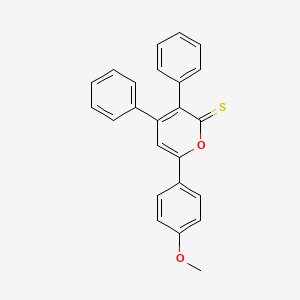
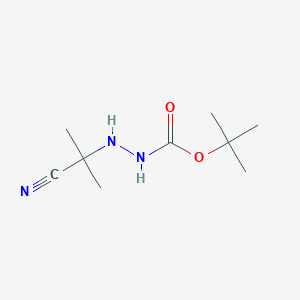
![(1R,4R)-2,5-dibenzylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B12596840.png)
![2,6-Dibromo-4-[2-(cyclopenta-2,4-dien-1-yl)propan-2-yl]phenol](/img/structure/B12596844.png)

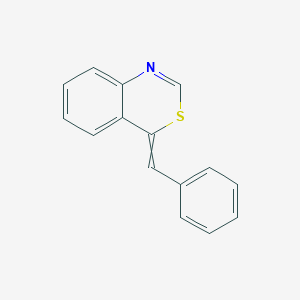
![2-{[4-Butyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B12596868.png)
![3-[(Di-tert-butylphosphanyl)methyl]phenol](/img/structure/B12596873.png)
![5-[3-(Diphenylphosphoryl)phenyl]-1H-pyrazole](/img/structure/B12596886.png)

